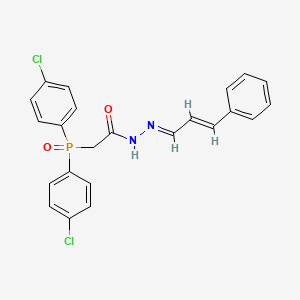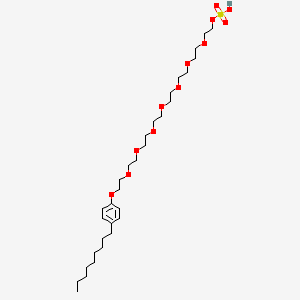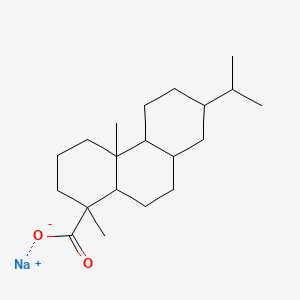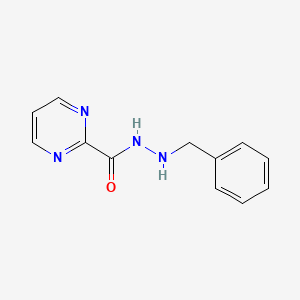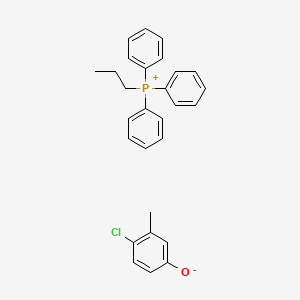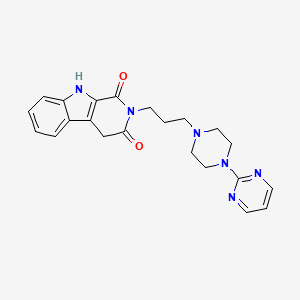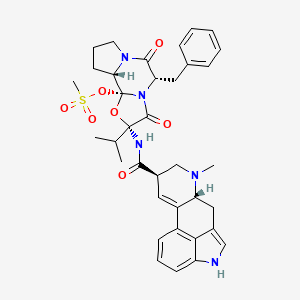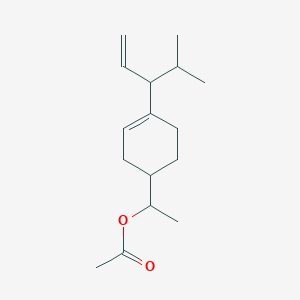
alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-diethoxyethylcyanoacetate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. The reaction typically involves the following steps:
- Succinyl chloride is reacted with ethanol to form an intermediate.
- The intermediate is then treated with potassium cyanide to yield ethyl 2,2-diethoxyethylcyanoacetate .
Industrial Production Methods
In industrial settings, the production of ethyl 2,2-diethoxyethylcyanoacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-diethoxyethylcyanoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-diethoxyethylcyanoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, such as antibacterial agents and pesticides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-diethoxyethylcyanoacetate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets and pathways depending on the specific reactions it undergoes. For example, in the synthesis of pharmaceutical compounds, it may act as a building block that is further modified to achieve the desired biological activity .
Comparison with Similar Compounds
Ethyl 2,2-diethoxyethylcyanoacetate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy groups, making it less versatile in certain synthetic applications.
Diethyl malonate: Another ester with similar reactivity but different functional groups, leading to different synthetic pathways.
Ethyl acetoacetate: Contains a keto group instead of a cyano group, resulting in different chemical properties and applications.
The uniqueness of ethyl 2,2-diethoxyethylcyanoacetate lies in its combination of ethoxy and cyano groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
97659-26-2 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]ethyl acetate |
InChI |
InChI=1S/C16H26O2/c1-6-16(11(2)3)15-9-7-14(8-10-15)12(4)18-13(5)17/h6,9,11-12,14,16H,1,7-8,10H2,2-5H3 |
InChI Key |
GDDQYNHOYHCQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C)C1=CCC(CC1)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


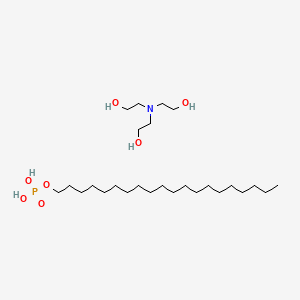
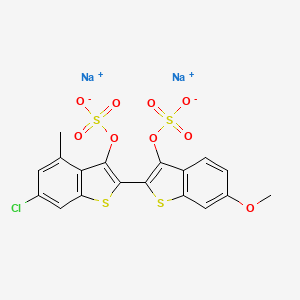
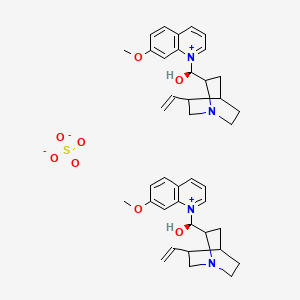
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)


